An In-Depth Technical Guide to Amino-PEG5-acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Amino-PEG5-acid: A Heterobifunctional Linker for Advanced Bioconjugation
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the application and methodology of Amino-PEG5-acid. We will move beyond simple definitions to explore the core chemical principles, strategic applications, and detailed protocols that underpin its use in pioneering fields such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced peptide modification.
Section 1: Molecular Profile and Core Attributes of Amino-PEG5-acid
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units that have become essential tools in biotechnology and medicine.[1][2][3] Their principal advantages—biocompatibility, enhanced water solubility, low immunogenicity, and pharmacokinetic modulation—make them ideal for conjugating sensitive biological molecules.[1][2][3][4]
Amino-PEG5-acid is a distinct, monodisperse PEG derivative, meaning it has a precise and defined molecular weight rather than a range.[5] It is classified as a heterobifunctional linker, possessing two chemically distinct reactive groups at its termini: a primary amine (-NH2) and a carboxylic acid (-COOH).[6][7][8] This dual functionality is the cornerstone of its utility, enabling the sequential and controlled conjugation of two different molecular entities.
Chemical Structure and Physicochemical Properties
The structure consists of a five-unit PEG chain that acts as a flexible, hydrophilic spacer, flanked by the amine and carboxyl functional groups.
Caption: Chemical structure of Amino-PEG5-acid.
The specific length of five ethylene glycol units provides a critical balance: it is long enough to confer significant hydrophilicity and create spatial separation between conjugated molecules, yet short enough to maintain a discrete molecular weight for precise characterization of the final conjugate.
| Property | Value | Source(s) |
| Chemical Formula | C13H27NO7 | [6][7][9] |
| Molecular Weight | ~309.4 g/mol | [6][7][9] |
| CAS Number | 1191078-74-6 | [6][7][9] |
| Appearance | Varies (solid or viscous oil) | N/A |
| Purity | Typically ≥95% | [7][8] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [6] |
| Storage | Recommended at -20°C, dry | [6][7] |
Section 2: The Functional Utility in Advanced Bioconjugation
The strategic value of Amino-PEG5-acid lies in its ability to serve as a molecular bridge, connecting two components that would otherwise be difficult to link. This is achieved through orthogonal reaction schemes targeting its two distinct functional ends.
-
The Amine Terminus (-NH2): This primary amine is nucleophilic and readily reacts with electrophilic groups. Common reaction partners include activated carboxylic acids (e.g., NHS esters), aldehydes or ketones (via reductive amination), and isothiocyanates.[6][8][9]
-
The Carboxylic Acid Terminus (-COOH): This group is typically activated to make it more electrophilic before reacting with nucleophiles. It is most commonly coupled with primary amines on biomolecules (like the ε-amine of lysine residues in proteins) using carbodiimide chemistry (e.g., EDC) often in conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and form a more stable intermediate.[6][7][10]
This heterobifunctional nature is critical for multi-step conjugation strategies where precise control over which molecule attaches to which end of the linker is paramount.
Caption: General workflow for sequential bioconjugation.
Key Applications:
-
PROTAC Development: PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11] Amino-PEG5-acid is an ideal linker to connect the target-binding ligand to the E3 ligase-binding ligand, providing the necessary flexibility and solubility for the ternary complex to form efficiently.[6][12][13]
-
Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to an antibody that targets cancer cells. Amino-PEG5-acid can serve as a stable, non-cleavable linker, ensuring the drug remains attached to the antibody until the ADC is internalized by the target cell.[13][14] The PEG component helps to improve the overall solubility and pharmacokinetic profile of the ADC.[3]
-
Peptide Synthesis and Modification: This linker can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a hydrophilic spacer.[7][15] This can improve the peptide's solubility, alter its conformation, or serve as an attachment point for other molecules like fluorophores or biotin.
-
Surface Modification: The linker can be used to tether biomolecules (proteins, antibodies, etc.) to surfaces for applications like biosensors and biocompatible coatings.[2][4][6] For instance, the carboxylic acid end can be coupled to an aminated surface, leaving the amine end of the PEG linker available for subsequent conjugation.
Section 3: Field-Proven Methodologies and Protocols
The following protocols are foundational workflows. Causality Note: The choice of activating agents, solvents, and molar ratios is critical. For instance, HATU is often preferred over EDC/NHS for peptide coupling due to its higher efficiency and lower risk of racemization, but EDC is a cost-effective and robust choice for many protein conjugations. Anhydrous solvents like DMF or DMSO are used to prevent hydrolysis of activated esters.
Protocol 1: Amide Bond Formation via Carboxyl Group Activation (Linker's -COOH End)
This protocol describes the conjugation of Amino-PEG5-acid to a molecule containing a primary amine (Molecule-NH2).
Objective: To form a stable amide bond between the linker's carboxylic acid and an amine-containing molecule.
Materials:
-
Amino-PEG5-acid
-
Amine-containing molecule (Molecule-NH2)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions, or NHS for organic solvents
-
Anhydrous DMF or DMSO (if organic) or Reaction Buffer (e.g., PBS or MES, pH 6.0-7.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Dissolution: Dissolve Amino-PEG5-acid in the chosen reaction buffer or anhydrous solvent.
-
Activation Step:
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS (or Sulfo-NHS) to the dissolved Amino-PEG5-acid.
-
Rationale: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable amine-reactive NHS ester, which reduces side reactions and improves coupling efficiency in the presence of nucleophiles.[16]
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve Molecule-NH2 in the reaction buffer.
-
Add the activated Amino-PEG5-acid solution to the Molecule-NH2 solution. A slight molar excess (1.1 to 3-fold) of the activated linker is often used to drive the reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add a quenching buffer (e.g., 50 mM hydroxylamine) to react with and deactivate any remaining NHS esters.
-
Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove unreacted reagents.
Caption: Workflow for EDC/NHS mediated coupling.
Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines how to couple Amino-PEG5-acid to the N-terminus of a resin-bound peptide using standard Fmoc-based SPPS.
Objective: To add a hydrophilic PEG spacer to the N-terminus of a synthetic peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Amino-PEG5-acid
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Solvent: Anhydrous DMF
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.[17][18][19]
-
Final Fmoc Deprotection: After the final amino acid is coupled, treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.[19][20]
-
Coupling Cocktail Preparation:
-
In a separate vessel, dissolve Amino-PEG5-acid (3-5 equivalents relative to resin loading) in DMF.
-
Add HATU (0.95 eq relative to the acid) and DIPEA (2 eq relative to the acid).
-
Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid of the linker. DIPEA acts as a non-nucleophilic base to facilitate the reaction.[19]
-
Pre-activate for 1-2 minutes.
-
-
Coupling to Resin:
-
Drain the DMF from the washed peptide-resin.
-
Add the pre-activated Amino-PEG5-acid coupling cocktail to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF, followed by DCM, to remove all soluble reagents.
-
Cleavage and Deprotection: Proceed with the standard cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the PEGylated peptide from the resin and remove side-chain protecting groups.[18]
-
Purification: Purify the crude peptide using preparative reverse-phase HPLC.
Section 4: Comparative Analysis and Selection Criteria
The choice of linker is a critical design parameter in bioconjugation. Amino-PEG5-acid should be selected based on a rational assessment of the project's requirements compared to other available linkers.
| Linker Type | Functional Groups | Key Feature | When to Use |
| Amino-PEG5-acid | Amine, Carboxylic Acid | Heterobifunctional, hydrophilic, defined length. | Sequential conjugation; when increased solubility and a flexible spacer are needed. Ideal for PROTACs, ADCs, peptide modification.[6][11][13] |
| Amino-PEG(n)-amine | Amine, Amine | Homobifunctional, hydrophilic. | Cross-linking two molecules that both have carboxyl groups or other amine-reactive sites.[21][22][] |
| Azido-PEG(n)-amine | Amine, Azide | Heterobifunctional, enables Click Chemistry. | For conjugations where one partner has an alkyne group; allows for highly specific and bioorthogonal ligation.[24] |
| Maleimide-PEG(n)-acid | Maleimide, Carboxylic Acid | Heterobifunctional, thiol-reactive. | For specific conjugation to cysteine residues (thiols) on proteins or peptides. |
| Polydisperse PEGs | Various | Broad molecular weight distribution. | General protein PEGylation to extend half-life; less precise than monodisperse linkers.[5] |
Conclusion
Amino-PEG5-acid is a powerful and versatile tool in the arsenal of the modern bioconjugation scientist. Its well-defined structure, heterobifunctional reactivity, and intrinsic physicochemical benefits provide a reliable platform for constructing complex and effective biomolecular conjugates. By understanding the causality behind the associated chemical protocols and making informed comparisons with other linkers, researchers can effectively leverage Amino-PEG5-acid to advance the development of next-generation therapeutics, diagnostics, and research tools.
References
-
Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from Technology Networks website. [Link]
-
AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. Retrieved from AxisPharm website. [Link]
-
AxisPharm. (n.d.). Amino-PEG5-acid, CAS 1191078-74-6. Retrieved from AxisPharm website. [Link]
-
AxisPharm. (n.d.). Amino PEG, PEG Amine, PEG-NH2, ADC Linkers. Retrieved from AxisPharm website. [Link]
-
AxisPharm. (n.d.). Amino-PEG5-amine, CAS 72236-26-1. Retrieved from AxisPharm website. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21252464, Amino-PEG5-CH2CO2H. Retrieved from PubChem. [Link]
-
AxisPharm. (n.d.). PROTAC Linker. Retrieved from AxisPharm website. [Link]
-
Al-Gharabli, S., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 1-22). Humana Press. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3259-3269. [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from aapptec website. [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Scherman, O. A., & Lecommandoux, S. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1545-1558. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Amino-PEG5-acid, 1191078-74-6 | BroadPharm [broadpharm.com]
- 7. NH2-PEG5-COOH (Amino-PEG5-acid, CAS: 1191078-74-6) - Biopharma PEG [biochempeg.com]
- 8. Amino-PEG5-acid, CAS 1191078-74-6 | AxisPharm [axispharm.com]
- 9. medkoo.com [medkoo.com]
- 10. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 11. PROTAC Linker | AxisPharm [axispharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Amino-PEG5-amine, CAS 72236-26-1 | AxisPharm [axispharm.com]
- 22. Amino-PEG5-Amine - CD Bioparticles [cd-bioparticles.net]
- 24. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
